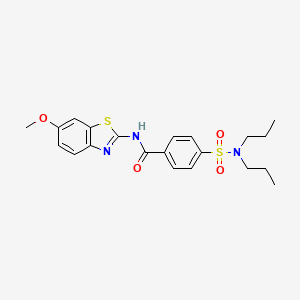

4-(dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Description

4-(Dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS: 313661-72-2) is a benzamide derivative featuring a 6-methoxy-1,3-benzothiazole core linked to a sulfamoyl-substituted benzene ring. Its molecular formula is C₂₂H₂₇N₃O₄S₂, with a molecular weight of 461.597 g/mol . The structure includes a dipropylsulfamoyl group (–SO₂N(C₃H₇)₂) at the para position of the benzamide and a methoxy (–OCH₃) substituent at the 6-position of the benzothiazole. This compound shares structural motifs with bioactive molecules, particularly those targeting enzymes or receptors via sulfonamide and benzothiazole pharmacophores .

Properties

IUPAC Name |

4-(dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S2/c1-4-12-24(13-5-2)30(26,27)17-9-6-15(7-10-17)20(25)23-21-22-18-11-8-16(28-3)14-19(18)29-21/h6-11,14H,4-5,12-13H2,1-3H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHSDUUHCVHYTCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C20H23N3O5S

- Molecular Weight : 417.479 g/mol

- LogP : 3.8912, indicating moderate lipophilicity which may influence its bioavailability and permeability.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the benzothiazole moiety is significant as benzothiazoles are known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The sulfamoyl group may enhance the compound's ability to interact with enzymes or receptors involved in disease pathways.

Antimicrobial Activity

Research indicates that compounds containing benzothiazole derivatives exhibit notable antibacterial properties. A study on related compounds demonstrated that modifications on the benzothiazole core could lead to enhanced antibacterial efficacy against various strains of bacteria. While specific data on 4-(dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide is limited, its structural analogs have shown promising results in inhibiting bacterial growth.

Antiviral Activity

The antiviral potential of similar compounds has been explored extensively. For instance, a related study highlighted the effectiveness of benzamide derivatives against Hepatitis B virus (HBV), with IC50 values indicating significant antiviral activity. Although direct studies on this specific compound are scarce, its structural similarities suggest potential efficacy against viral pathogens.

Anticancer Activity

Benzothiazole derivatives have also been implicated in anticancer research. Investigations into the cytotoxic effects of related compounds have shown that they can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of proliferation. The specific effects of 4-(dipropylsulfamoyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide on cancer cell lines remain to be fully elucidated but warrant further investigation.

Case Studies and Research Findings

Several studies have focused on the synthesis and bioactivity of benzothiazole derivatives:

- Synthesis and Characterization : A study synthesized various benzothiazole derivatives and evaluated their biological activities. The findings suggested that modifications at different positions on the benzothiazole ring could significantly affect their antimicrobial and anticancer properties.

- Antiviral Studies : Research on related compounds indicated promising antiviral activity against HBV, with modifications leading to improved efficacy compared to standard treatments like lamivudine .

- Cytotoxicity Assays : In vitro assays conducted on structurally similar compounds showed significant cytotoxic effects against several cancer cell lines, suggesting a potential pathway for therapeutic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Structural and Functional Insights

Sulfonamide Variations :

- The dipropylsulfamoyl group in the target compound contrasts with the piperidinylsulfonyl group in 2D214. Piperidinyl substituents may enhance binding to charged protein pockets due to their cyclic amine structure, whereas dipropyl groups favor lipophilicity .

- Ethoxy vs. methoxy substitution on the benzothiazole (e.g., in CAS 313661-72-2 vs. its ethoxy analog) influences electronic effects and metabolic pathways. Methoxy groups generally confer better oxidative stability .

Benzothiazole Modifications :

- The 6-methoxy-1,3-benzothiazole moiety is shared with 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide . This group is associated with π-π stacking interactions in protein binding.

- Fluorination at the benzamide (e.g., 2-BTFBA) enhances thermal stability and crystallinity, as evidenced by single-crystal X-ray studies .

- The target compound’s activity remains uncharacterized but warrants investigation in similar assays.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.